(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid
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Overview
Description
(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tetradecenoic acid backbone with a carbamoyl methyl group and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the cyanophenyl carbamoyl intermediate: This step involves the reaction of 2-cyanophenyl isocyanate with a suitable amine to form the carbamoyl intermediate.
Attachment of the carbamoyl intermediate to the tetradecenoic acid backbone: This step involves the reaction of the carbamoyl intermediate with tetradecenoic acid under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted phenyl compounds.
Scientific Research Applications
(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A compound with a similar carbamoyl group but different structural features.
Benzyl carbamate: Another carbamate compound with a benzyl group instead of a cyanophenyl group.
Methyl carbamate: A simpler carbamate compound with a methyl group.
Uniqueness
(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid is unique due to its specific combination of a tetradecenoic acid backbone with a cyanophenyl carbamoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(E)-2-[2-(2-cyanoanilino)-2-oxoethyl]tetradec-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-14-19(23(27)28)17-22(26)25-21-16-13-12-15-20(21)18-24/h10-13,15-16,19H,2-9,14,17H2,1H3,(H,25,26)(H,27,28)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQVMRZQDWYLJW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/CC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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